![molecular formula C14H13NO3 B3047507 7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro- CAS No. 140623-25-2](/img/structure/B3047507.png)
7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro-
Overview
Description
7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro- is a complex organic compound that belongs to the class of carbazole derivatives This compound is characterized by its unique dioxino ring fused to a carbazole core, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the carbazole core, followed by the introduction of the dioxino ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to ensure consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole and dioxino rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of pyrano[3,2-c]carbazole derivatives were synthesized and tested for their activity against pancreatic (PANC-1), cervical (HeLa), and breast cancer (MDA-MB-231) cell lines. Among these derivatives, specific compounds showed pronounced activity, indicating the potential of this class of compounds in cancer therapy .
Table 1: Antiproliferative Activity of Selected Derivatives
Compound ID | Cell Line | IC50 (µM) | Activity Level |
---|---|---|---|
12d | PANC-1 | 5.0 | High |
12f | HeLa | 10.0 | Moderate |
12g | MDA-MB-231 | 8.5 | High |
Antimicrobial Properties
In addition to anticancer properties, certain derivatives have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compound 12d exhibited significant effectiveness against tested bacterial strains, suggesting its potential as an antimicrobial agent .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding mechanisms of these compounds at the molecular level. Specifically, it was found that lead compounds selectively occupy the colchicine binding site of tubulin, which is crucial for their antiproliferative effects. This mechanism underlines the importance of structural modifications in enhancing biological activity .
Inhibitory Effects on Heat Shock Factor
The compound has also been explored for its inhibitory effects on heat shock factor 1 (HSF1), which plays a significant role in cellular stress responses and cancer progression. Research indicates that fused dioxin derivatives can act as effective inhibitors of HSF1, potentially leading to novel therapeutic strategies for managing stress-related diseases and cancers .
Structural Characteristics
The structural integrity of 7H-1,4-dioxino[2,3-b]carbazol-7-one is essential for its biological activity. The compound features a fused dioxin system that contributes to its stability and interaction with biological targets. The melting point range of this compound is noted to be between 214 - 215 °C, indicating solid-state stability which is beneficial for pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with a simpler structure.
Dioxino[2,3-b]pyrazine: A related compound with a pyrazine ring instead of a carbazole core.
Phenylcarbazole: A derivative with a phenyl group attached to the carbazole core.
Uniqueness
7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro- is unique due to its fused dioxino and carbazole rings, which impart distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring high thermal stability and specific electronic characteristics .
Biological Activity
Chemical Identity
- CAS Number: 140623-25-2
- Molecular Formula: C14H13NO3
- Molecular Weight: 243.26 g/mol
7H-1,4-Dioxino[2,3-b]carbazol-7-one is a compound belonging to the carbazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this specific compound based on existing research.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of carbazole derivatives. For instance, various N-substituted carbazoles have shown significant antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 6.2 to 50 µg/mL, demonstrating their potential as effective antimicrobial agents .
Antitumor Activity
Carbazole derivatives have also been investigated for their antitumor properties. Notably, certain derivatives have exhibited promising results against human breast cancer cell lines (MCF-7). The lethal concentrations (LC50 values) for some synthesized compounds were reported as follows:
Compound ID | LC50 (µg/mL) |
---|---|
41 | 60.6 |
42 | 60.2 |
43 | 53.6 |
44 | 80.0 |
45 | 35.6 |
These findings suggest that carbazole derivatives could be potential candidates for cancer therapy .
The mechanism by which these compounds exert their biological effects is under investigation. For example, the mutagenic potential of related compounds has been studied using rat liver cells, where certain derivatives were found to induce higher rates of mutagenesis compared to others like benzo[a]pyrene (BaP) . This indicates a possible activation mechanism involving metabolic conversion in biological systems.
Neuroprotective Effects
Emerging research suggests that some carbazole derivatives may possess neuroprotective properties. For instance, aminopropyl-carbazole has been shown to block cell death in dopaminergic neurons associated with Parkinson's disease models . This neuroprotective effect could be linked to the modulation of neuroinflammatory pathways.
Case Studies
- Antimicrobial Activity Study : A series of N-substituted carbazoles were synthesized and tested against various bacterial strains. The study concluded that modifications on the nitrogen atom significantly influenced antimicrobial potency.
- Antitumor Efficacy : In vitro studies demonstrated that specific carbazole derivatives inhibited the proliferation of breast cancer cells effectively. These compounds were further analyzed for their impact on cell cycle regulation and apoptosis induction.
- Neuroprotection in Parkinson's Disease : Research involving aminopropyl-carbazole indicated its ability to mitigate neuronal loss in models of Parkinson's disease, opening avenues for therapeutic applications in neurodegenerative disorders.
Properties
IUPAC Name |
2,3,6,8,9,10-hexahydro-[1,4]dioxino[2,3-h]carbazol-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-11-3-1-2-8-9-6-12-13(18-5-4-17-12)7-10(9)15-14(8)11/h6-7,15H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEHRRBUFRIFDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=CC4=C(C=C23)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392843 | |
Record name | 7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140623-25-2 | |
Record name | 7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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